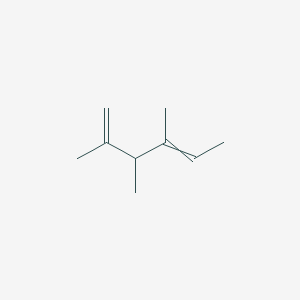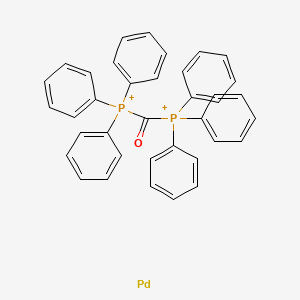
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is a complex organophosphorus compound that features palladium as the central metal atom coordinated with triphenylphosphine ligands. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium typically involves the reaction of palladium salts with triphenylphosphine under controlled conditions. One common method is the reduction of palladium(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings .
化学反应分析
Types of Reactions
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and halide salts.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
科学研究应用
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
作用机制
The mechanism by which palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired product and regenerating the palladium(0) species.
相似化合物的比较
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with similar catalytic properties.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex used in similar catalytic applications.
Uniqueness
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations.
属性
CAS 编号 |
153986-50-6 |
|---|---|
分子式 |
C37H30OP2Pd+2 |
分子量 |
659.0 g/mol |
IUPAC 名称 |
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium |
InChI |
InChI=1S/C37H30OP2.Pd/c38-37(39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+2; |
InChI 键 |
RESUPJNNLDIZSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


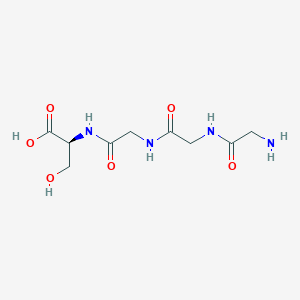
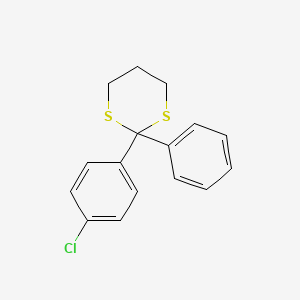
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
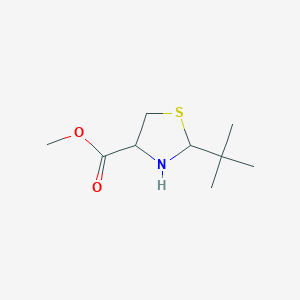
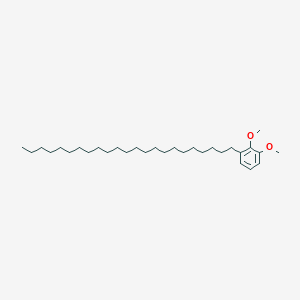
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
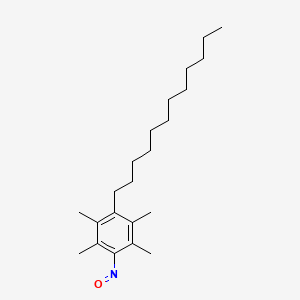
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

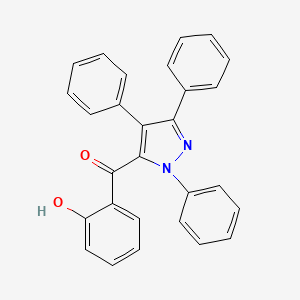
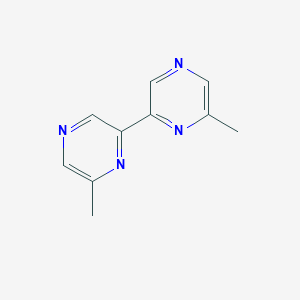

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
